1-Cyclopentyl-4,4-dimethylpentan-3-amine
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Overview
Description
1-Cyclopentyl-4,4-dimethylpentan-3-amine is an organic compound with the molecular formula C12H25N It is a primary amine characterized by a cyclopentyl group attached to a dimethylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4,4-dimethylpentan-3-amine typically involves the alkylation of cyclopentane derivatives followed by amination. One common method includes the reaction of cyclopentylmethyl bromide with 4,4-dimethylpentan-3-one in the presence of a strong base to form the intermediate ketone. This intermediate is then reduced and subsequently aminated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4,4-dimethylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
1-Cyclopentyl-4,4-dimethylpentan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4,4-dimethylpentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Cyclopentylamine: Shares the cyclopentyl group but lacks the dimethylpentane backbone.
4,4-Dimethylpentan-3-amine: Similar backbone structure but without the cyclopentyl group.
Uniqueness: 1-Cyclopentyl-4,4-dimethylpentan-3-amine is unique due to the combination of the cyclopentyl group and the dimethylpentane backbone, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H25N |
---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
1-cyclopentyl-4,4-dimethylpentan-3-amine |
InChI |
InChI=1S/C12H25N/c1-12(2,3)11(13)9-8-10-6-4-5-7-10/h10-11H,4-9,13H2,1-3H3 |
InChI Key |
SIXICMBYCGOHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCC1CCCC1)N |
Origin of Product |
United States |
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